9-Minocycline

Beschreibung

Evolution of Tetracycline (B611298) Antibiotics and Semi-Synthetic Derivatives

The journey of tetracyclines from soil microorganisms to sophisticated synthetic compounds illustrates a classic narrative of medicinal chemistry: a continuous cycle of discovery, challenge, and innovation.

The story of tetracyclines began in the 1940s with the screening of soil samples for antibiotic-producing organisms. taylorandfrancis.com In 1945, Benjamin Minge Duggar, working at Lederle Laboratories, discovered the first member of this class, chlortetracycline (B606653) (Aureomycin), which was isolated from the bacterium Streptomyces aureofaciens. wikipedia.orgnih.gov This discovery was first reported in the scientific literature in 1948 and was quickly followed by the discovery of oxytetracycline (B609801) at Pfizer from Streptomyces rimosus. nih.govresearchgate.netmedwinpublishers.comnih.gov These naturally occurring, first-generation tetracyclines were noted for their broad-spectrum activity and were commercialized with significant clinical success in the late 1940s and early 1950s. nih.govresearchgate.net

A pivotal moment came when researchers at Pfizer successfully created "tetracycline" through the catalytic hydrogenolysis of chlortetracycline, a process that replaced a chlorine atom with hydrogen. wikipedia.org This new compound showed higher potency and better solubility, leading to its FDA approval in 1954. wikipedia.org This achievement marked the dawn of semi-synthetic tetracyclines, demonstrating that chemical modification of the natural scaffold could yield superior therapeutic agents and laying the foundation for the development of second-generation compounds like minocycline (B592863). wikipedia.orgwikipedia.org

The extensive use of first-generation tetracyclines inevitably led to a significant clinical challenge: the emergence of bacterial resistance. medwinpublishers.comnih.gov The first tetracycline-resistant pathogen was identified as early as 1953, prompting a concerted effort by medicinal chemists to modify the tetracycline structure. nih.gov The primary rationale for this research was to develop new derivatives capable of evading the two main mechanisms of bacterial resistance: efflux pumps that actively remove the antibiotic from the cell and ribosomal protection proteins that dislodge the drug from its target. wikipedia.orgmedwinpublishers.comwikipedia.org

Beyond overcoming resistance, chemical modifications aimed to improve the pharmacological properties of the antibiotics. nih.govresearchgate.net Researchers sought to create derivatives with enhanced potency, a broader spectrum of activity, better oral bioavailability, and improved tissue penetration. creative-diagnostics.com This led to the development of second-generation tetracyclines, including doxycycline (B596269) and minocycline, through modifications at the C5, C6, and C7 positions. medwinpublishers.com Later, to combat increasingly resilient bacteria, research focused on creating third-generation compounds, known as glycylcyclines, by making strategic alterations at the C9 position of the minocycline scaffold. medwinpublishers.comcreative-diagnostics.com These newer agents exhibit a much higher affinity for the bacterial ribosome, making them effective against many tetracycline-resistant strains. medwinpublishers.comcreative-diagnostics.com

Historical Context of Tetracycline Research

Significance of Minocycline as a Parent Compound for Derivatization

Introduced in 1967, minocycline is a semi-synthetic, second-generation tetracycline that stands out for its potent antimicrobial efficacy and its unique non-antibiotic properties. nih.govjcdr.net These characteristics have established it not only as a valuable therapeutic agent in its own right but also as a crucial starting point for the synthesis of next-generation antibiotics.

Minocycline exerts a bacteriostatic effect against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as atypical organisms like Mycoplasma, Chlamydia, and Rickettsia. jcdr.netpatsnap.comdroracle.ainih.gov Its spectrum of activity includes many bacteria responsible for common infections, such as Staphylococcus aureus (including some methicillin-resistant strains, MRSA), Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae. droracle.ai

The antimicrobial action of minocycline, like other tetracyclines, is based on its ability to inhibit protein synthesis in bacterial cells. patsnap.comnih.govontosight.ai The process begins with the drug entering the bacterial cell, after which it binds reversibly to the 30S ribosomal subunit. nih.govpatsnap.combiomedpharmajournal.org This binding action physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. jcdr.netpatsnap.comontosight.ai By preventing the addition of new amino acids to the growing peptide chain, minocycline effectively halts protein production, thereby inhibiting bacterial growth and replication. nih.govpatsnap.com

| Category | Bacterial Species/Group | Reference |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA) | droracle.ai |

| Streptococcus pneumoniae | droracle.ai | |

| Gram-Negative Bacteria | Escherichia coli | droracle.ai |

| Acinetobacter species | droracle.aiwikipedia.org | |

| Haemophilus influenzae | droracle.ai | |

| Neisseria gonorrhoeae | droracle.ai | |

| Atypical and Other Bacteria | Chlamydia trachomatis | patsnap.comdroracle.ai |

| Mycoplasma pneumoniae | patsnap.comdroracle.ai | |

| Rickettsia species | jcdr.netpatsnap.com |

Beyond its role as an antibiotic, minocycline has garnered significant attention for a range of biological activities that are independent of its antimicrobial effects. nih.govoncotarget.com These non-antibiotic properties include anti-inflammatory, immunomodulatory, anti-apoptotic, and neuroprotective actions. nih.govnih.govontosight.aioncotarget.com This has led to the investigation of minocycline in experimental models of various non-infectious diseases, such as dermatitis, rheumatoid arthritis, and several neurodegenerative conditions like Parkinson's and Huntington's disease. nih.govoncotarget.com

The discovery of these pleiotropic effects has repositioned minocycline as a compound with broad therapeutic potential. nih.govoncotarget.com Its ability to modulate complex biological pathways, particularly those related to inflammation and cell death, makes it a subject of intense research. nih.govresearchgate.net These properties are attributed to several underlying mechanisms, including the inhibition of key enzymes, antioxidant activity, and the regulation of immune cell activation. nih.govnih.gov

The anti-inflammatory effects of minocycline are multifaceted and contribute significantly to its therapeutic potential in a variety of non-infectious conditions. nih.govontosight.ai A primary mechanism is its ability to inhibit the activity of pro-inflammatory cells and molecules. ucalgary.ca Minocycline can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines. patsnap.comontosight.aiucalgary.ca

Non-Antibiotic Biological Activities of Minocycline (Overview)

Anti-apoptotic Activities (General Mechanisms)

Minocycline and other tetracycline derivatives exhibit significant anti-apoptotic, or cell-protective, properties through multiple mechanisms. nih.govnih.gov Apoptosis, or programmed cell death, is a critical process in both normal development and in the pathology of many diseases. google.com Tetracyclines can interfere with this process at several key points.

A primary mechanism involves the mitochondria. Minocycline has been shown to stabilize the mitochondrial membrane and reduce the release of pro-apoptotic factors like cytochrome c and Smac/Diablo into the cytoplasm. nih.govnih.govresearchgate.net This prevents the formation of the apoptosome and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. researchgate.netoup.com Furthermore, minocycline can upregulate the anti-apoptotic protein Bcl-2, further promoting cell survival. nih.govresearchgate.net

Minocycline can also directly inhibit the activity of caspases, including caspase-1 and caspase-3. nih.govoup.com By blocking these enzymes, the final steps of the apoptotic pathway are halted. Some studies suggest that minocycline's anti-apoptotic effects are linked to the inhibition of p38 mitogen-activated protein kinase (MAPK), which can activate pro-apoptotic proteins like Bax. researchgate.netjneurosci.org Additionally, minocycline has been found to activate the Akt signaling pathway, which promotes cell survival by inhibiting pro-apoptotic factors. researchgate.net

Matrix Metalloproteinase (MMP) Inhibition (General Mechanisms)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). researchgate.net While essential for normal physiological processes, excessive MMP activity contributes to tissue destruction in various diseases. nih.gov Tetracyclines, including minocycline, are known inhibitors of MMPs, an action independent of their antibiotic properties. opendentistryjournal.compcronline.com

The primary mechanism of MMP inhibition by tetracyclines is believed to involve the chelation of metal ions, particularly zinc (Zn2+) and calcium (Ca2+), which are essential for the catalytic activity and structural integrity of these enzymes. opendentistryjournal.comoamjms.eu The C-11 and C-12 positions on the tetracycline molecule have been identified as the key sites for this metal ion binding. opendentistryjournal.com

Beyond direct enzymatic inhibition, tetracyclines can also downregulate the expression of MMPs at the mRNA and protein levels. nih.govpcronline.com For example, doxycycline has been shown to inhibit the cytokine-induced expression of MMP-8 and MMP-3. nih.gov Minocycline is considered a potent inhibitor of MMP-9. researchgate.netbrieflands.com Studies have shown that minocycline can significantly reduce MMP-9 levels and activity in various models of injury and disease. oamjms.eunih.govahajournals.org This inhibition of MMPs contributes to the therapeutic effects of tetracyclines in conditions characterized by excessive tissue breakdown and inflammation. mdpi.comnih.gov

Immunomodulatory Effects (General Mechanisms)

Minocycline and other tetracyclines possess significant immunomodulatory properties, influencing the activity of various immune cells and the production of inflammatory mediators. nih.govmdpi.com These effects are multifaceted and contribute to their therapeutic potential in a range of inflammatory and autoimmune conditions. nih.gov

One of the key immunomodulatory actions of tetracyclines is the inhibition of pro-inflammatory cytokine production. mdpi.com They have been shown to reduce the generation of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comoup.com This is achieved, in part, by inhibiting inflammatory signaling pathways such as NF-κB and MAPKs. nih.gov Minocycline can also modulate the immune response by promoting a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. nih.govfrontiersin.org

Furthermore, tetracyclines can affect the function of immune cells directly. Minocycline can inhibit the activation and proliferation of microglia, the primary immune cells of the central nervous system. mdpi.comnih.gov It also affects the function of neutrophils, monocytes, and T-lymphocytes. nih.govfrontiersin.org For instance, minocycline has been observed to inhibit T-cell proliferation and their transmigration across the fibronectin matrix. nih.gov In macrophages, minocycline has been shown to reduce the production of pro-inflammatory cytokines in a dose-dependent manner. oup.com Some studies suggest that minocycline can have dual pro- and anti-inflammatory activities depending on the context and cell type. tandfonline.com

Neuroprotective Effects (General Mechanisms)

The neuroprotective effects of minocycline are a major area of research, largely due to its ability to cross the blood-brain barrier and its multifaceted mechanisms of action within the central nervous system (CNS). oncotarget.comnih.govnih.gov These effects are a culmination of its anti-inflammatory, anti-apoptotic, and MMP-inhibiting properties. nih.goveurekaselect.com

A key aspect of minocycline's neuroprotection is its ability to inhibit microglial activation. nih.goveurekaselect.com In response to injury or disease, microglia can become over-activated and release a host of neurotoxic substances, including pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide (NO). mdpi.compnas.org Minocycline suppresses this activation, thereby reducing the production of these harmful mediators. jneurosci.orgnih.gov It has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that contribute to inflammation and neuronal damage. oup.compnas.org

Minocycline's anti-apoptotic actions are also central to its neuroprotective capacity. By stabilizing mitochondrial membranes and inhibiting caspases, it prevents the programmed death of neurons in various models of neurological injury and disease. nih.govoup.comeurekaselect.com Additionally, its ability to inhibit MMPs helps to maintain the integrity of the blood-brain barrier and prevent the infiltration of inflammatory cells into the CNS. oup.com Some research also points to minocycline's ability to directly scavenge reactive oxygen species, further protecting neurons from oxidative stress. eurekaselect.com

Specific Focus on the 9-Position in Minocycline Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In the context of minocycline, SAR studies have increasingly focused on the 9-position of the tetracycline D-ring. researchgate.net This specific site offers a strategic point for chemical modification to fine-tune the compound's properties.

Rationale for C9 Modification to Enhance Efficacy or Introduce New Properties

Modifications at the C9 position of the minocycline scaffold are driven by several key rationales. A primary goal is to enhance the non-antibiotic properties, such as neuroprotective and anti-inflammatory effects, while minimizing or eliminating the antibacterial activity. mdpi.com This is particularly important for developing treatments for chronic neurodegenerative and inflammatory diseases, where long-term use of an antibiotic could lead to the development of resistant bacterial strains. mdpi.comnih.gov

Research has shown that the hydrophobic surface of the tetracycline molecule, which includes the C9 position, is more amenable to modification without abolishing its non-antibiotic activities. researchgate.net In contrast, alterations to the hydrophilic surface (C1-C4, C10-C12) often lead to a loss of biological function. researchgate.net Therefore, the C9 position is an attractive target for introducing new chemical groups that can modulate the molecule's interaction with biological targets.

Another rationale for C9 modification is to improve the pharmacokinetic properties of the compound, such as bioavailability. nih.gov For instance, the addition of an aminomethyl group at the C9 position in the development of omadacycline (B609740) was shown to enhance its bioavailability. nih.gov Furthermore, substitutions at the C9 position can be used to create derivatives that can evade bacterial resistance mechanisms, such as efflux pumps and ribosomal protection proteins, which is particularly relevant for the development of new antibiotics. nih.govnih.gov

Overview of Key 9-Substituted Minocycline Derivatives

The strategic modification of the 9-position of minocycline and other tetracyclines has led to the development of several key derivatives with distinct properties. These compounds highlight the versatility of the tetracycline scaffold for creating novel therapeutic agents.

One of the most significant classes of 9-substituted derivatives is the glycylcyclines. Tigecycline (B611373) , a derivative of minocycline, features a glycylamido moiety attached to the 9-position. nih.gov This modification confers broad-spectrum antibacterial activity, even against bacteria that have developed resistance to older tetracyclines. nih.govresearchgate.net

Another important class is the aminomethylcyclines, exemplified by omadacycline . This compound is a minocycline derivative with an aminomethyl group at the C9 position. nih.gov This substitution was designed to improve upon the properties of earlier tetracyclines.

More recently, research has explored derivatives with bulky substitutions at the C9 position to specifically reduce antimicrobial activity while enhancing other therapeutic effects. For example, 9-tert-butyl doxycycline (9-TB) , a doxycycline derivative with a substitution at the C9 position, has minimal antimicrobial activity but shows a substantially greater capacity to induce a beneficial mitochondrial stress response compared to the parent compound. jci.orgjci.org This highlights the potential of C9 modification to create compounds that act on host-cell pathways to promote disease tolerance.

The following table provides an overview of some key 9-substituted tetracycline derivatives and their notable features:

| Derivative | Parent Compound | C9-Substituent | Key Features |

| Tigecycline | Minocycline | Glycylamido | Broad-spectrum antibiotic, effective against resistant bacteria nih.govresearchgate.net |

| Omadacycline | Minocycline | Aminomethyl | Enhanced bioavailability nih.gov |

| 9-tert-butyl doxycycline (9-TB) | Doxycycline | tert-butyl | Minimal antimicrobial activity, potent inducer of mitochondrial stress response jci.orgjci.org |

These examples underscore the importance of the 9-position in SAR studies of tetracyclines, paving the way for the development of a new generation of compounds with tailored therapeutic profiles.

9-Aminominocycline (B1505792) (9-AMN)

9-Aminominocycline (9-AMN) is a derivative of minocycline distinguished by the introduction of an amino group at the 9th carbon position. pcom.eduresearchgate.net While minocycline itself is known for its antibacterial properties, recent research has identified 9-AMN as a potent inhibitor of the papain-like protease (PLpro) enzyme of the SARS-CoV-2 virus. pcom.eduresearchgate.netresearchgate.net This enzyme is crucial for viral replication and for suppressing the host's immune response. researcher.life

Studies have shown that the addition of the amino group at the C9 position confers this specific antiviral activity, which is not observed in the parent compound, minocycline. pcom.eduresearchgate.net 9-AMN was found to inhibit both the proteolytic and the deubiquitinase (DUB) functions of the PLpro enzyme by over 90%. pcom.edu Structural analysis indicates that 9-AMN binds to the catalytic site of PLpro, disrupting its function. pcom.edu This inhibitory action was observed against multiple variants of SARS-CoV-2. pcom.eduresearchgate.net

Inhibitory Activity of 9-Aminominocycline (9-AMN) against SARS-CoV-2 PLpro

| Target | Inhibitory Concentration (IC₅₀ / EC₅₀) | Reference |

|---|---|---|

| PLpro Proteolytic Activity | IC₅₀: 4.15 µM | pcom.eduresearchgate.net |

| PLpro Deubiquitinase (DUB) Activity | IC₅₀: 4.55 µM | pcom.eduresearchgate.net |

| SARS-CoV-2 Delta Variant | EC₅₀: 1.04 µM | pcom.eduresearchgate.net |

| SARS-CoV-2 Omicron Variant | EC₅₀: 2.35 µM | pcom.eduresearchgate.net |

9-Hydroxyminocycline

9-Hydroxyminocycline is a primary metabolite of minocycline, formed in the liver. drugbank.comwikipedia.orgchemicalbook.in It is a semisynthetic derivative of tetracycline and is characterized by a hydroxyl group at the C9 position. ontosight.aicore.ac.uk As a metabolite, its formation is part of the inactivation process of minocycline in the body. wikipedia.org 9-Hydroxyminocycline itself possesses broad-spectrum antibiotic properties, showing effectiveness against both gram-positive and gram-negative bacteria. ontosight.ai Its mechanism of action is consistent with other tetracyclines, involving the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. ontosight.ai This binding prevents aminoacyl-tRNA from attaching to the ribosome's A site, halting the bacterial replication process. ontosight.ai

Characteristics of 9-Hydroxyminocycline

| Attribute | Description | Reference |

|---|---|---|

| Chemical Class | Semisynthetic tetracycline derivative | ontosight.ai |

| Origin | Primary metabolite of minocycline | drugbank.comwikipedia.orgchemicalbook.in |

| Mechanism of Action | Inhibition of protein synthesis via binding to the 30S ribosomal subunit | ontosight.ai |

| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative bacteria) | ontosight.ai |

Other 9-Substituted Hybrids and Analogues

The strategic importance of the C9 position on the minocycline scaffold has led to the synthesis of numerous other analogues and hybrids designed to enhance antibacterial efficacy, particularly against resistant strains. nih.gov These third-generation compounds often feature larger side chains at the C9 position, which helps them overcome resistance mechanisms such as ribosomal protection. nih.gov Major classes of these 9-substituted derivatives include glycylcyclines, aminomethylcyclines, and fluorocyclines. nih.govcreative-diagnostics.com In addition to these major classes, researchers have synthesized and studied other derivatives, such as 9-acylamino and 9-sulfonylamino derivatives of minocycline, which have shown improved activity against tetracycline-resistant Gram-positive pathogens. nih.gov The synthesis of 9-alkylaminomethyl minocycline analogues has also yielded compounds with improved activity against a broad spectrum of tetracycline-susceptible and -resistant bacteria. researchgate.net

Examples of 9-Substituted Minocycline Analogues

| Analogue Class | Example Compound | C9-Substituent | Reference |

|---|---|---|---|

| Glycylcycline | Tigecycline | tert-butyl-glycyl-amide | nih.govnih.gov |

| Aminomethylcycline | Omadacycline | 9-aminomethyl group (further modified) | nih.govsemanticscholar.org |

| Fluorocycline | Eravacycline | pyrrolidinoacetamido | nih.govnih.gov |

| Acylamino derivative | Various synthesized | 9-acylamino group | nih.gov |

| Sulfonylamino derivative | Various synthesized | 9-sulfonylamino group | nih.gov |

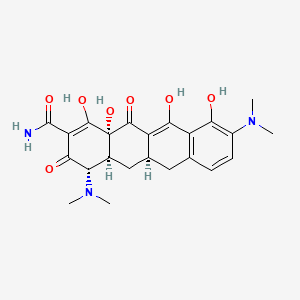

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDICDROJOLZHS-SEEQWMCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations at the 9 Position

Strategies for Introducing Substituents at the 9-Position of Minocycline (B592863)

Nitration and Reduction Approaches

A prevalent strategy for functionalizing the 9-position of minocycline involves an initial nitration step, followed by reduction of the nitro group to an amine. This amino group then serves as a versatile handle for further derivatization.

The synthesis of 9-nitrominocycline (B13437437) is typically achieved through the electrophilic aromatic nitration of minocycline. vulcanchem.com A common method involves treating minocycline hydrochloride with a nitrating agent in the presence of a strong acid. vulcanchem.comgoogle.com For instance, reacting minocycline with nitric acid in sulfuric acid at controlled low temperatures (e.g., 0–5°C) effectively introduces a nitro group (-NO2) at the C9 position of the tetracycline (B611298) core. vulcanchem.com The use of concentrated sulfuric acid is a frequently employed condition for this reaction. google.com

Following the nitration, the product is often converted to its sulfate (B86663) salt. vulcanchem.comgoogle.com This is accomplished by reacting the 9-nitrominocycline with sulfuric acid. vulcanchem.com The formation of the sulfate salt is advantageous as it can improve the crystallinity and stability of the compound, facilitating its purification and handling. vulcanchem.com Purification is often carried out by recrystallization from solvent mixtures like ethanol-water to achieve high purity. vulcanchem.com

Table 1: Synthesis of 9-Nitrominocycline Sulfate

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Nitration | Minocycline hydrochloride, Nitric acid, Sulfuric acid, 0–5°C | Introduction of a nitro group at the C9 position. vulcanchem.com |

| Salt Formation | Sulfuric acid | To form the sulfate salt, improving crystallinity and stability. vulcanchem.com |

The subsequent step involves the reduction of the 9-nitro group to a primary amine, yielding 9-aminominocycline (B1505792). google.comquickcompany.in This transformation is a critical step as the resulting amino group is a key intermediate for further modifications. patsnap.com

Several reduction methods have been reported. One common approach is catalytic hydrogenation, where 9-nitrominocycline is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. quickcompany.in

Alternative, more environmentally friendly, and cost-effective methods have also been developed. These methods avoid the use of concentrated sulfuric acid and palladium-carbon catalytic hydrogen reduction. google.com For example, the reduction can be carried out using reducing agents like iron powder or zinc powder in an acidic aqueous solution, such as acetic acid. google.com In one described process, 9-nitrominocycline sulfate is dissolved in an aqueous solution of acetic acid, and a reducing agent is added to facilitate the conversion to 9-aminominocycline. google.com

Table 2: Reduction of 9-Nitrominocycline to 9-Aminominocycline

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation | Hydrogen gas, Palladium on carbon (Pd/C) catalyst | A commonly used laboratory and industrial method. quickcompany.in |

Synthesis of 9-Nitrominocycline and its Sulfate

Palladium-Catalyzed Coupling Reactions for 9-Substituted Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon bonds at the 9-position of the minocycline core, starting from a halogenated minocycline intermediate. google.com

A key transformation in this approach is the palladium-catalyzed carbonylation of a 9-halogenated minocycline, such as 9-iodominocycline, to produce 9-formylminocycline (9-carboxaldehyde substituted minocycline). google.com This reaction is performed under appropriate conditions with carbon monoxide, a palladium catalyst, a silane, and a base. google.com

The use of specific palladium-phosphine catalysts, such as those with xantphos (B1684198) ligands, has been shown to result in high and selective conversion of 9-iodominocycline to 9-formylminocycline with minimal epimerization. google.com The reaction conditions may also include a Lewis acid, such as InCl3, in the presence of a trialkylamine base like diisopropylethylamine. google.com The high quality of the resulting 9-formylminocycline is crucial as it positively impacts the yield and quality of subsequent reactions. google.com

Table 3: Palladium-Catalyzed Synthesis of 9-Formylminocycline

| Component | Examples | Role in the Reaction |

|---|---|---|

| Substrate | 9-Iodominocycline | The starting material for the carbonylation reaction. google.com |

| Palladium Catalyst | Pd(OAc)2, PdCl2(tBu2PhP)2, PdCl2(DPEPhos) | Catalyzes the carbon-carbon bond formation. google.com |

| Ligand | Xantphos | A phosphine (B1218219) ligand that improves reaction selectivity and yield. google.com |

| Carbon Monoxide Source | Carbon monoxide gas | Provides the carbonyl group for the aldehyde. google.com |

| Silane | Ph2SiH2, Et3SiH | A reducing agent in the catalytic cycle. google.com |

| Base | Diisopropylethylamine | To neutralize acidic byproducts. google.com |

The 9-carboxaldehyde group of 9-formylminocycline is a versatile functional group that can undergo various subsequent reactions to introduce a wide range of substituents. google.com One of the most important of these is reductive amination. google.commasterorganicchemistry.com

Reductive amination involves the reaction of the 9-formylminocycline with an amine to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com This process allows for the introduction of diverse amino functionalities at the 9-position. google.com The reaction can be carried out with a variety of amines to generate different 9-substituted minocycline derivatives. google.com For example, neopentyl amine can be used to generate specific target compounds. google.com

This method provides a powerful and flexible route to a wide array of 9-substituted minocycline analogs, enabling the exploration of structure-activity relationships and the development of new derivatives with tailored properties.

Formation of 9-Carboxaldehyde Substituted Minocycline

Organocatalyzed Reactions on 9-Amino Minocycline Core

A significant advancement in the synthesis of novel minocycline derivatives involves the use of organocatalysis. scielo.org.zaaphrc.org This approach offers a mild and efficient route for chemical transformations. aphrc.orgresearchgate.net Specifically, the proline-catalyzed three-component Mannich reaction has been successfully applied to the 9-aminominocycline core. scielo.org.zaalfa-chemistry.com This reaction facilitates the introduction of diverse substituents onto the D-ring, aiming to create steric bulk that can mimic the structural features of third-generation tetracyclines like tigecycline (B611373). researchgate.net The resulting products of these Mannich reactions are beta-amino ketones, which can enhance the hydrophilic properties of the parent drug molecule. scielo.org.zaresearchgate.net

Mannich Reactions for Novel Derivatives

The three-component Mannich reaction is a one-pot synthesis that involves the commercially available 9-aminominocycline hydrochloride, an aldehyde, and a ketone, catalyzed by L-proline. scielo.org.zaalfa-chemistry.com This method has been established as a viable pathway to generate novel tetracycline derivatives. scielo.org.za The reaction is typically stirred at room temperature overnight. alfa-chemistry.com The use of an organocatalyst like proline is advantageous as it is known to effectively catalyze such transformations under mild conditions. scielo.org.zaresearchgate.net The modification at the 9-position through this reaction is a strategic approach to potentially overcome bacterial resistance mechanisms. nih.gov

Ketone and Aldehyde Screening in Derivatization

To explore the scope of the Mannich reaction, various ketones and aldehydes have been screened to synthesize a library of 9-minocycline derivatives. scielo.org.zaaphrc.org The reaction's efficiency has been tested with different types of ketones and a range of aldehydes.

Ketone Screening: A variety of ketones, including aliphatic and cyclic ones, have been reacted with 9-aminominocycline and benzaldehyde (B42025). scielo.org.za The screening demonstrated that aliphatic and cyclic ketones generally result in high conversions to the desired products, whereas aromatic ketones only yielded trace amounts. scielo.org.za

Interactive Table: Ketone Screening in Mannich Reactions on 9-Amino Minocycline

| Ketone | Reactants | Catalyst | Conversion (%) |

|---|---|---|---|

| Butanone | 9-Amino Minocycline, Benzaldehyde | L-Proline | 80-98 |

| Methoxyacetone | 9-Amino Minocycline, Benzaldehyde | L-Proline | 80-98 |

| Ethyl methyl ketone | 9-Amino Minocycline, Benzaldehyde | L-Proline | 80-98 |

| Acetone | 9-Amino Minocycline, Benzaldehyde | L-Proline | 80-98 |

Data sourced from research on proline-catalyzed Mannich reactions. scielo.org.za

Aldehyde Screening: The three-component Mannich reaction was also screened with various aldehydes. scielo.org.zaresearchgate.net It was found that α-branched aromatic aldehydes, including benzaldehyde derivatives and heteroaromatic aldehydes, provided the Mannich products in reasonable yields. scielo.org.za

Interactive Table: Aldehyde Screening in Three-Component Mannich Reactions

| Aldehyde Type | Examples | Catalyst | Outcome |

|---|---|---|---|

| α-Branched Aromatic Aldehydes | Benzaldehyde derivatives | L-Proline | Reasonable yields |

This table summarizes findings from an aldehyde screen for the three-component Mannich reactions. scielo.org.za

Challenges and Innovations in Synthetic Pathways

The synthesis of 9-substituted minocycline derivatives is not without its challenges. Key hurdles include achieving regioselectivity, controlling stereochemistry, and optimizing reaction yields and purity. core.ac.ukgoogle.com

Regioselectivity and Stereochemical Control

A significant challenge in the chemical modification of the minocycline scaffold is achieving regioselectivity. google.com The D-ring of tetracyclines can typically be functionalized at both the C7 and C9 positions. core.ac.uk Early synthetic routes for minocycline could produce a mixture of 7-nitro and 9-nitro derivatives, necessitating separation to isolate the desired precursor. core.ac.uk Innovations have focused on methods to selectively functionalize the 9-position. For instance, palladium-catalyzed coupling reactions have been instrumental in achieving practical derivatization at the C9 position. google.com

Stereochemical control is another critical aspect, as tetracyclines possess multiple asymmetric centers. google.comscripps.edu The specific stereochemistry, such as the (4S,6R,12aR) configuration in 9-aminominocycline, is crucial for its biological activity. vulcanchem.com Synthetic strategies, such as the Michael-Claisen cyclization, have been shown to proceed with a high degree of stereochemical control, which is essential for producing the correct diastereomer. nih.gov

Yield Optimization and Purity Enhancement

Optimizing reaction yields and ensuring the high purity of the final products are paramount in synthetic chemistry. google.comescholarship.org For the organocatalyzed Mannich reactions on 9-aminominocycline, optimization involved screening various solvents and adjusting the catalyst loading. scielo.org.za For example, while DMSO is a common solvent for Mannich reactions, it gave poor conversion in this case due to solubility issues. scielo.org.za Methanol (B129727) was found to be a more suitable solvent. alfa-chemistry.com The amount of proline catalyst was also optimized, with as little as 10 mol% still providing good product conversions in a reasonable timeframe. scielo.org.za

Purity enhancement is typically achieved through chromatographic techniques. For the synthesized this compound derivatives, semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is a common method for direct purification of the reaction mixtures. scielo.org.zaalfa-chemistry.com The purity of the final compounds is often confirmed by analytical HPLC-MS. scielo.org.za

Characterization of Synthesized Derivatives

The structural elucidation and confirmation of newly synthesized this compound derivatives are accomplished using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms and the position of new functional groups. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of the synthesized compounds and confirm their elemental composition. researchgate.netvulcanchem.com This technique validates the successful synthesis of the target molecule. vulcanchem.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used to assess the purity of the synthesized derivatives and to confirm the presence of the desired product in reaction mixtures. scielo.org.za

Spectroscopic and Chromatographic Techniques (e.g., HPLC-MS, NMR)

The characterization of this compound and its derivatives relies heavily on a suite of advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure, assessing purity, and analyzing the products of synthetic transformations.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): HPLC is a cornerstone technique for the analysis of minocycline and its analogues. core.ac.ukresearchgate.net Reversed-phase HPLC methods are commonly employed, often using C8 or C18 stationary phases. researchgate.netresearchgate.net The mobile phase composition is critical and typically consists of a mixture of organic solvents like acetonitrile (B52724) and methanol with aqueous buffers. researchgate.netgoogle.com To prevent peak tailing caused by the chelation of tetracyclines with metal ions, additives such as ethylenediaminetetraacetic acid (EDTA) or tetrabutylammonium (B224687) salts are often included in the mobile phase. tandfonline.comnih.gov

HPLC coupled with mass spectrometry (HPLC-MS) is invaluable for confirming the molecular weight of synthesized compounds. scielo.org.zavulcanchem.com For instance, the hydrochloride form of 9-dimethylamino minocycline shows a molecular ion peak at m/z 537.01 ([M+H]+) in high-resolution mass spectrometry (HRMS). vulcanchem.com

Other Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups within the molecule. For example, the IR spectrum of a minocycline derivative can show distinctive bands for hydroxyl (O-H) and carbonyl (C=O) groups. vulcanchem.comimrpress.com In a study of a zinc complex of minocycline, the involvement of ketonic and hydroxyl groups in coordination was inferred from changes in the IR spectrum compared to the free ligand. imrpress.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used both for detection in HPLC (e.g., at 254 nm, 280 nm, or 350 nm) and for studying interactions. researchgate.nettandfonline.comnih.gov The binding of minocycline hydrochloride to trypsin, for example, was shown to cause a red shift in the protein's maximum absorption peak, indicating a change in the microenvironment of the amino acid residues. nih.gov

Below are tables summarizing typical data obtained from these analytical techniques for minocycline and its derivatives.

Table 1: Spectroscopic Data for Minocycline Derivatives

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | 9-Dimethylamino Minocycline | δ 2.3 (s, 6H, N(CH₃)₂), δ 3.1 (m, H-9) | vulcanchem.com |

| ¹H NMR | Minocycline (free ligand) | Signals at δ (ppm) = 1.37 & 2.80 (CH), 4.86 (OH alcohol), 6.80 (aromatic), 9.42 (OH phenolic), 14.85 (NH amide) | imrpress.com |

| IR | 9-Dimethylamino Minocycline | ν 3400 cm⁻¹ (OH), 1650 cm⁻¹ (C=O) | vulcanchem.com |

| IR | Minocycline (free ligand) | Band at 3350 cm⁻¹ assigned to ν(OH); band at 1649 cm⁻¹ assigned to ν(C=O) amide | imrpress.com |

| UV-Vis | Minocycline (free ligand) | Absorption maxima at 215, 230, 250, and 355 nm in DMSO | imrpress.com |

| HRMS | 9-Dimethylamino Minocycline HCl | [M+H]⁺ = 537.01 | vulcanchem.com |

Table 2: Chromatographic Conditions for Minocycline Analysis

| Method | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Poly(styrene-divinylbenzene) | 2-methyl-2-propanol, potassium phosphate (B84403) buffer (pH 10.5), tetrabutylammonium sulphate, sodium edetate | UV at 254 nm | tandfonline.com |

| HPLC | XTerra RP-18 | Acetonitrile, tetrabutylammonium hydrogen sulphate (pH 6.5), EDTA (pH 6.5), water | UV at 280 nm | researchgate.net |

| HPLC | RP8 column | Acetonitrile, water, perchloric acid (pH 2.5) | UV at 350 nm | researchgate.net |

| HPTLC | Silica gel 60F-254 (EDTA treated) | Methanol, acetonitrile, isopropyl alcohol, water (5:4:0.5:0.5, v/v/v/v) | Densitometry at 345 nm | nih.gov |

Molecular Mechanisms of Action of 9 Substituted Minocycline Derivatives

Modulation of Cellular Signaling Pathways

Anti-Inflammatory Mechanisms

The anti-inflammatory capacity of 9-substituted minocycline (B592863) derivatives is a cornerstone of their non-antibiotic therapeutic profile. This is largely achieved through the modulation of key cellular players and signaling cascades involved in the inflammatory response.

Microglia, the resident immune cells of the central nervous system (CNS), are central to neuroinflammatory processes. In pathological conditions, microglia can become over-activated, contributing to neuronal damage through the release of cytotoxic factors. Minocycline has been widely shown to inhibit microglial activation. nih.govnih.govsgul.ac.uk Studies on 9-substituted derivatives suggest that this crucial anti-inflammatory property is retained and potentially enhanced.

In preclinical studies, a hydroxyl-G6 PAMAM dendrimer-9-amino-minocycline conjugate (D-mino) has been shown to effectively target activated microglia. nih.govacs.org This targeted delivery is significant because despite the promise of minocycline in preclinical models, high doses are often required to achieve a therapeutic response, which can lead to adverse effects. nih.gov The conjugation of 9-aminominocycline (B1505792) to a dendrimer allows for targeted delivery to injured cells in the brain, potentially enhancing efficacy at lower, safer concentrations. nih.gov In vitro studies using lipopolysaccharide (LPS)-activated murine microglial cells (BV-2) demonstrated that D-mino is effectively taken up by these cells. nih.gov Furthermore, in a rabbit model of cerebral palsy, systemically administered fluorescently labeled D-mino was observed to cross the impaired blood-brain barrier and co-localize with activated microglia in the periventricular white matter. nih.gov This targeted engagement with activated microglia is a critical mechanism for mitigating neuroinflammation.

A key consequence of microglial activation is the production and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). These cytokines can amplify the inflammatory cascade and contribute to neuronal injury. The parent compound, minocycline, has been shown to reduce the production of these cytokines in various models. dovepress.comtandfonline.com

Research on 9-substituted derivatives indicates a similar, and in some aspects, superior, capacity for cytokine modulation. A study on a dendrimer-9-aminominocycline conjugate (D-mino) demonstrated a significant suppression of TNF-α production in LPS-activated murine microglial cells. nih.govacs.org This effect was notably better than that of the free, unconjugated 9-aminominocycline. nih.gov While this study focused on TNF-α, the general anti-inflammatory profile of 9-substituted derivatives suggests a broader impact on pro-inflammatory cytokine networks. For instance, in a mouse model of tauopathy, the parent compound minocycline was found to significantly reduce cortical levels of several inflammatory factors, including IL-6. researchgate.net Another study in a rat model of post-traumatic stress disorder also showed that minocycline reversed the increase in TNF-α, IL-1β, and IL-6 in the prefrontal cortex and hippocampus. nih.gov Although direct data for 9-minocycline's effect on IL-1β and IL-6 is limited, the potent suppression of TNF-α by its derivative suggests a significant regulatory role in cytokine production. nih.govnih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov The inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds. Minocycline has been shown to inhibit the NF-κB pathway at various points, including the prevention of the degradation of its inhibitory protein, IκBα, and the subsequent nuclear translocation of the p65 subunit. researchgate.netmdpi.com

While direct and extensive studies on the influence of 9-substituted minocycline derivatives on the NF-κB pathway are not as abundant as for the parent compound, the observed reduction in NF-κB-regulated cytokines like TNF-α by 9-aminominocycline conjugates strongly implies an interaction with this pathway. nih.govnih.gov In studies with minocycline, its administration has been shown to significantly reverse the activation of NF-κB in the prefrontal cortex and hippocampus in animal models of stress. nih.gov Furthermore, in a sepsis model, minocycline was found to inhibit the inhibitor of nuclear factor-κB kinase (IKK) α/β, a key upstream activator of the NF-κB pathway. frontiersin.org Given that modifications at the 9-position of minocycline are reported not to impede its anti-inflammatory activities, it is plausible that 9-substituted derivatives retain the ability to modulate NF-κB signaling, contributing significantly to their anti-inflammatory profile. nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6)

Anti-Apoptotic Mechanisms

In addition to their anti-inflammatory effects, 9-substituted minocycline derivatives are implicated in the modulation of apoptosis, or programmed cell death. This is particularly relevant in neurodegenerative diseases where neuronal loss is a key pathological feature.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Initiator caspases, such as Caspase-9, are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases, like Caspase-3, which carry out the dismantling of the cell. Caspase-1 is primarily involved in inflammation through the processing of pro-inflammatory cytokines but can also contribute to cell death. Minocycline has been demonstrated to inhibit the activation of both initiator and executioner caspases. researchgate.netplos.org

Studies have shown that minocycline can inhibit the expression and activation of Caspase-1 and Caspase-3 in models of Huntington's disease. plos.org In models of etoposide-induced cell death, minocycline was shown to reduce the processing of Caspase-9 and Caspase-3. While direct evidence for the inhibition of caspase activation by "this compound" is still emerging, the known anti-apoptotic properties of the parent compound provide a strong basis for this mechanism. researchgate.net The structural modifications at the 9-position are not expected to abolish these effects, and in some contexts, such as the inhibition of SARS-CoV-2 PLpro by 9-aminominocycline, the derivative has shown more potent activity than the parent compound, suggesting that substitutions at this position can enhance specific biological activities. researchgate.net

Preservation of Mitochondrial Membrane Potential

Minocycline and its derivatives have demonstrated a capacity to preserve mitochondrial membrane potential, a critical factor in cellular health and function. The cytoprotective activity of minocycline is associated with its ability to maintain the mitochondrial transmembrane potential and block calcium uptake. nih.gov Studies have shown that minocycline treatment can increase mitochondrial membrane potential in various experimental models. For instance, in a model of methylphenidate-induced neurotoxicity, minocycline treatment restored mitochondrial membrane potential activity in the hippocampus of rats. This preservation of mitochondrial integrity is crucial, as the rupture of the inner mitochondrial membrane can lead to the release of death-promoting factors like cytochrome c and Smac/Diablo. nih.gov Minocycline has been shown to be effective in inhibiting the release of these pro-apoptotic factors. nih.gov

Research using a transgenic Drosophila model of Alzheimer's disease also highlighted that minocycline treatment improves the mitochondrial membrane potential. acs.orgnih.gov Flow cytometry analysis demonstrated that minocycline significantly restored altered mitochondrial function in these flies. acs.orgnih.gov Furthermore, in models of cerebral ischemia-reperfusion injury, minocycline improved mitochondrial membrane potential and the structure of mitochondria in microglia. nih.gov The protective effects of minocycline on mitochondrial potential have been linked to its ability to inhibit ferroptosis, a form of iron-dependent cell death. nih.gov The ability of minocycline to interact directly with mitochondria, suppress the release of cytochrome c, and maintain membrane potential underscores its neuroprotective effects. acs.orgnih.govoup.com

Modulation of Proteolytic Enzymes

Inhibition of Matrix Metalloproteinases (MMPs), particularly MMP-9

Minocycline, a second-generation tetracycline (B611298), is recognized as a potent non-specific inhibitor of matrix metalloproteinases (MMPs), with a notable effect on MMP-9. oamjms.eu This inhibitory action is thought to be a key mechanism behind its therapeutic effects in various conditions. nih.gov MMPs, particularly MMP-9, are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process that is heightened in inflammatory conditions and cancer. plos.org

The inhibition of MMPs by tetracyclines like minocycline is attributed to their ability to chelate zinc, which is essential for the activation of these enzymes. oamjms.eu Minocycline has been shown to reduce MMP-9 levels in experimental models of traumatic brain injury. oamjms.euresearchgate.net In a study on Wistar rats with traumatic brain injury, oral administration of minocycline significantly decreased MMP-9 levels. oamjms.euresearchgate.net Similarly, in a trial involving acute ischemic stroke patients, those treated with minocycline showed lower plasma levels of MMP-9 at 24 hours compared to a control group. ahajournals.org

Furthermore, in a mouse model of Fragile X syndrome, minocycline treatment was found to down-regulate the abnormally elevated expression of MMP-9 in the brain, which was associated with behavioral improvements. nih.govnih.gov Research has also indicated that minocycline can inhibit MMP-9 expression and activity in various cell types, including T cells and monocytic cells. plos.orgaai.org While high concentrations of minocycline can directly inhibit the proteolytic activity of MMP-9, lower concentrations appear to primarily reduce its gene and protein expression. plos.org

Inhibition of Papain-like Protease (PLpro) of SARS-CoV-2 by 9-Aminominocycline

A derivative of minocycline, 9-aminominocycline (9-AMN), has been identified as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.govpcom.edu PLpro is a critical enzyme for viral replication and for suppressing the host's antiviral immune response. researchgate.netnih.govpcom.edu

Unlike its parent compound, minocycline, which shows no effect, 9-AMN inhibits both the proteolytic and deubiquitinase activities of PLpro by approximately 90%. researchgate.netnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for 9-AMN against PLpro's proteolytic and deubiquitinase activities are 4.15 µM and 4.55 µM, respectively. researchgate.netnih.govpcom.eduresearchgate.net Enzyme kinetics studies have revealed that 9-AMN acts as a mixed inhibitor, binding to the active site of PLpro and disrupting its function. researchgate.netnih.govresearchgate.net

Furthermore, 9-AMN has demonstrated efficacy against different SARS-CoV-2 variants, including Delta and Omicron, with half-maximal effective concentration (EC50) values of 1.04 µM and 2.35 µM, respectively. researchgate.netnih.govpcom.edu When combined with other antiviral agents like EIDD-1931 (an active form of molnupiravir) or nirmatrelvir (B3392351), 9-AMN exhibits synergistic effects, significantly reducing the required doses to inhibit the Omicron variant. researchgate.netnih.gov These findings highlight the potential of 9-aminominocycline as a promising candidate for COVID-19 treatment strategies by targeting a key viral enzyme. researchgate.netnih.govpcom.edu

Antioxidant Properties and Reduction of Oxidative Stress

Minocycline and its derivatives exhibit significant antioxidant properties, which contribute to their neuroprotective and other therapeutic effects. nih.govmdpi.com This antioxidant activity is linked to the chemical structure of minocycline, particularly its multi-substituted phenol (B47542) ring and a unique dimethylamino group at position 7. mdpi.commedcraveonline.comulisboa.pt

Free Radical Scavenging

Minocycline acts as a direct free radical scavenger. nih.gov Its ability to scavenge reactive oxygen species (ROS) is attributed to its phenol ring, which can form a stable and unreactive free radical. medcraveonline.com This makes minocycline a chain-breaking antioxidant. nih.gov

Studies have shown that minocycline is a more potent antioxidant than other tetracyclines. nih.govmdpi.com Its radical scavenging potency has been compared to that of vitamin E. nih.gov In various assays, minocycline has demonstrated effective scavenging of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov For instance, one study reported that minocycline exhibited higher radical scavenging activity (IC50 = 26.0 µg/mL) than ascorbic acid (IC50 = 25.2 µg/mL) in a DPPH assay. nih.gov This direct antioxidant activity is believed to contribute significantly to its neuroprotective effects observed in various models of neuronal injury. nih.gov

Impact on Heme Oxygenase-1 (HO-1) Activity and Iron Chelation

Minocycline's antioxidant effects are also mediated through its influence on heme oxygenase-1 (HO-1) and its ability to chelate iron. frontiersin.org HO-1 is an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron. frontiersin.org In the context of conditions like intracerebral hemorrhage, an increase in iron concentration can exacerbate brain injury. frontiersin.org

Studies have shown that minocycline can reduce the expression of HO-1. frontiersin.org In a model of cerebral ischemia-reperfusion injury, minocycline was found to inhibit microglia ferroptosis by reducing HO-1 expression. nih.gov By inhibiting HO-1, minocycline may help to alleviate iron-related brain injury. frontiersin.org

Compound List

| Compound Name |

| 9-Aminominocycline |

| This compound |

| Ascorbic acid |

| Biliverdin |

| Carbon monoxide |

| Cytochrome c |

| Deferoxamine |

| EIDD-1931 |

| Iron |

| Minocycline |

| Molnupiravir |

| Nirmatrelvir |

| Smac/Diablo |

| Vitamin E |

| Zinc |

Interactive Data Tables

Table 1: Inhibition of SARS-CoV-2 PLpro by 9-Aminominocycline (9-AMN) Data sourced from multiple studies. researchgate.netnih.govpcom.eduresearchgate.netmedchemexpress.com

| Parameter | Value |

|---|---|

| Proteolytic Activity Inhibition | ~90% |

| IC50 (Proteolytic Activity) | 4.15 µM |

| Deubiquitinase Activity Inhibition | ~90% |

| IC50 (Deubiquitinase Activity) | 4.55 µM |

| Efficacy against Delta Variant (EC50) | 1.04 µM |

| Efficacy against Omicron Variant (EC50) | 2.35 µM |

| Mechanism of Inhibition | Mixed |

Table 2: Effect of Minocycline on MMP-9 Data compiled from various experimental models. oamjms.euresearchgate.netahajournals.org

| Experimental Model | Effect of Minocycline on MMP-9 |

|---|---|

| Traumatic Brain Injury (Rats) | Significantly decreased levels |

| Acute Ischemic Stroke (Humans) | Lower plasma levels at 24 hours |

| Fragile X Syndrome (Mice) | Down-regulated expression |

Interactions with Biological Macromolecules (Beyond Ribosomal Binding)

Beyond its well-established interaction with the bacterial 30S ribosomal subunit, which is responsible for its antibiotic properties, 9-substituted minocycline derivatives engage with other significant biological macromolecules. jcdr.net These interactions underpin the non-antibiotic effects of these compounds, modulating enzymatic activities and protein expression levels that are critical in various pathological processes.

Enzyme Binding and Inhibition (e.g., PLpro)

A key example of the specific enzymatic inhibition by a 9-substituted minocycline derivative is the potent action of 9-aminominocycline (9-AMN) against the papain-like protease (PLpro) of SARS-CoV-2. researchgate.netpcom.edu This enzyme is crucial for viral replication and for suppressing the host's antiviral immune response. researchgate.netacs.org

Research has demonstrated that the introduction of an amino group at the 9th carbon position of the minocycline scaffold is critical for this inhibitory activity. While the parent compound, minocycline, shows no significant effect on PLpro, 9-AMN inhibits both the proteolytic and the deubiquitinase (DUB) functions of the enzyme by approximately 90%. researchgate.netpcom.edu Enzyme kinetics studies have identified 9-AMN as a mixed-type inhibitor that binds to the active site of PLpro, thereby disrupting its function. researchgate.netmedchemexpress.com This specific targeting of PLpro occurs without affecting other viral enzymes like the 3-chymotrypsin-like protease (3CLpro) or the RNA-dependent RNA polymerase (RdRp). researchgate.net

The inhibitory concentrations for 9-AMN on PLpro activity are scientifically significant, as detailed in the table below.

| 9-Aminocycline (9-AMN) Inhibition of SARS-CoV-2 PLpro | |

| Enzymatic Activity | IC50 Value |

| Proteolytic Activity | 4.15 µM researchgate.netpcom.edu |

| Deubiquitinase (DUB) Activity | 4.55 µM researchgate.netpcom.edu |

These findings highlight how a specific substitution at the 9-position can transform a tetracycline antibiotic into a potent and selective enzyme inhibitor. researchgate.net

Modulation of Protein Expression (e.g., HMGB1)

Minocycline and its derivatives can modulate the expression and release of key signaling proteins involved in inflammation and cellular stress, such as the High Mobility Group Box 1 (HMGB1) protein. imrpress.comnih.gov HMGB1 is a nuclear protein that, when released into the extracellular space, acts as a damage-associated molecular pattern (DAMP) to promote inflammation, cell proliferation, and migration. nih.govmdpi.comdovepress.com

Studies have shown that minocycline can inhibit the release of HMGB1 from neuronal and microglial cells. imrpress.complos.org For instance, in models of alcohol-induced neuroinflammation, minocycline treatment was found to block the release of HMGB1 from neurons, thereby preventing the subsequent activation of pro-inflammatory signaling pathways through Toll-like receptor 4 (TLR4). plos.org Similarly, in a rat model of myocardial ischemia/reperfusion injury, pretreatment with minocycline reduced the levels of HMGB1, which was suggested as a mechanism for its cardioprotective effects against apoptosis. nih.gov By downregulating HMGB1 expression, minocycline can suppress the activation of inflammatory cascades and protect cells from injury. imrpress.comnih.gov

Impact on Cellular Processes

The interactions of 9-substituted minocycline derivatives with macromolecules translate into significant effects on complex cellular processes, including cell proliferation, the formation of new blood vessels (angiogenesis), and the maintenance of physiological barriers like the blood-brain barrier.

Regulation of Cell Proliferation

Minocycline has been shown to inhibit the proliferation of various cell types, including cancer cells and activated immune cells. mdpi.comnih.govaai.org This anti-proliferative effect is often dose-dependent. nih.gov

In studies on human melanoma cells, minocycline was found to significantly inhibit cell proliferation and reduce cell viability over time. mdpi.comresearchgate.net The half-maximal effective concentration (EC50) for this effect decreased with longer exposure times, indicating a time-dependent action. mdpi.com Research on breast cancer cells also demonstrated that minocycline could inhibit both cell proliferation and the capacity for colony formation in a dose-dependent manner. nih.gov Furthermore, minocycline has been shown to impair the proliferative response of T lymphocytes, key cells in the immune system. aai.orgoup.com This is achieved, in part, by reducing the expression of activation markers and the secretion of proliferation-inducing cytokines like Interleukin-2 (IL-2). oup.com

| Effect of Minocycline on Melanoma Cell Viability (EC50) | |

| Time of Exposure | EC50 Value |

| 24 hours | 78.6 µM mdpi.com |

| 48 hours | 31.7 µM mdpi.com |

| 72 hours | 13.9 µM mdpi.com |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various vascular diseases. Minocycline has been identified as a potent inhibitor of angiogenesis. researchgate.netresearchgate.netnih.gov This inhibitory action is multifaceted and involves targeting several key steps in the angiogenic cascade.

One of the primary mechanisms is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. researchgate.netahajournals.orgahajournals.org MMPs are enzymes that degrade the extracellular matrix, allowing endothelial cells to migrate and form new vessels. researchgate.net Studies have demonstrated that minocycline can suppress the expression and activity of MMP-9 that is induced by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). ahajournals.orgahajournals.org By inhibiting MMP-9, minocycline effectively halts a critical step in vessel formation. ahajournals.org In a rabbit cornea model, minocycline was shown to decrease tumor-induced angiogenesis significantly over a 21-day period. researchgate.netnih.gov

| Inhibition of Tumor-Induced Angiogenesis by Minocycline | |

| Time Point | Reduction Factor |

| Day 7 | 4.5 researchgate.netnih.gov |

| Day 14 | 4.4 researchgate.netnih.gov |

| Day 21 | 2.9 researchgate.netnih.gov |

Influence on Blood-Brain Barrier (BBB) Integrity

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. Its disruption is a hallmark of many neurological diseases. Minocycline has demonstrated protective effects on the BBB, helping to maintain its integrity and function. ijbs.comahajournals.orgresearchgate.netnih.gov

In models of traumatic brain injury and intracerebral hemorrhage, minocycline administration was shown to alleviate BBB disruption, reduce brain edema, and decrease the extravasation of molecules from the blood into the brain tissue. ijbs.comnih.gov The mechanisms behind this protection include the inhibition of MMP-9, which is known to degrade tight junction proteins that form the backbone of the BBB. ijbs.com Minocycline also reduces inflammation by decreasing the production of inflammatory mediators by microglia, which contributes to preserving BBB integrity. ahajournals.orgnih.gov Furthermore, research suggests that minocycline can influence the DKK1-Wnt/β-catenin signaling pathway, which plays a role in maintaining the structural components of the BBB. nih.gov However, a clinical trial in patients with cerebral small vessel disease did not find a significant effect of minocycline on BBB permeability, suggesting that its efficacy may be context-dependent. nih.gov

Preclinical Research Applications of 9 Substituted Minocycline Derivatives

Neurological Disorders in Animal Models

Ischemic Stroke Models

In various animal models of ischemic stroke, such as focal cerebral ischemia (FCI) and middle cerebral artery occlusion (MCAO), 9-minocycline has demonstrated notable efficacy in mitigating the pathological consequences of ischemic brain injury. mdpi.commedcraveonline.com

Numerous studies have consistently reported that the administration of this compound leads to a significant reduction in infarct volume and an attenuation of associated neurological deficits following an ischemic event. mdpi.comkarger.comd-nb.info In rodent models of MCAO, treatment with this compound has been shown to decrease the size of the necrotic area. mdpi.comd-nb.info For instance, one study observed that minocycline (B592863) treatment in wild-type mice subjected to MCAO resulted in a significant reduction in infarct size compared to the control group (23.3% ± 4.7% vs. 40.3% ± 6.1%). d-nb.info These anatomical improvements are accompanied by better functional outcomes, with treated animals exhibiting improved neurological scores and motor performance. mdpi.comkarger.com The protective effects of minocycline on infarct volume have been observed even when administered after the onset of ischemia, highlighting its potential as a therapeutic intervention. medcraveonline.comkarger.com

Table 1: Effect of this compound on Infarct Volume and Neurological Deficits in Ischemic Stroke Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat (Focal Cerebral Ischemia) | Statistically significant reductions in the infarct volume, width, and depth of the necrotic focus. | mdpi.com |

| Mouse (tMCAO) | Significantly reduced infarct volume and improved neurological deficit scores. | karger.com |

| Mouse (MCAO) | Infarct size in minocycline-treated wild-type mice was significantly reduced compared to the control group. | d-nb.info |

| Rodent (MCAO) | Improved neurological functioning and behavioral recovery. | medcraveonline.com |

The neuroprotective effects of this compound in ischemic stroke are attributed to its multifaceted mechanisms of action, including the modulation of microglial activation, protection of the blood-brain barrier (BBB), and inhibition of matrix metalloproteinases (MMPs).

Microglial Modulation: Following an ischemic stroke, microglia, the resident immune cells of the brain, become activated and contribute to the inflammatory cascade that exacerbates neuronal damage. karger.comresearchgate.net this compound has been shown to suppress this microglial activation. karger.com It can inhibit the proliferation and activation of microglia, thereby reducing the production of pro-inflammatory cytokines. mdpi.combmj.comnih.gov Studies have shown that minocycline can promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is associated with neuronal survival and functional recovery. nih.gov

Blood-Brain Barrier (BBB) Protection: The integrity of the BBB is often compromised after an ischemic stroke, leading to cerebral edema and further brain injury. researchgate.net this compound helps to preserve BBB integrity. bmj.com This is achieved, in part, by preventing the degradation of tight junction proteins that are crucial for maintaining the barrier function. nih.gov

MMP Inhibition: Matrix metalloproteinases, particularly MMP-9, are enzymes that are upregulated after a stroke and contribute to the breakdown of the extracellular matrix and the BBB. medcraveonline.comnih.govresearchgate.net this compound is a potent inhibitor of MMP-9. nih.govnih.gov By reducing MMP-9 levels and activity, this compound helps to mitigate BBB disruption and reduce the risk of hemorrhagic transformation, a serious complication of ischemic stroke. medcraveonline.comresearchgate.netahajournals.org Studies have demonstrated that minocycline treatment significantly reduces both brain and plasma levels of MMP-9 after stroke. researchgate.netahajournals.org

Reduction of Infarct Volume and Neurological Deficits

Traumatic Brain Injury (TBI) Models

Similar to its effects in stroke models, this compound has shown significant promise in preclinical models of traumatic brain injury. nih.govnih.govspringermedizin.de Its pleiotropic effects, including anti-inflammatory, anti-apoptotic, and anti-oxidant activities, contribute to its neuroprotective capabilities in the context of TBI. nih.govnih.gov

Following the initial mechanical impact in TBI, a cascade of secondary injury mechanisms, including inflammation, apoptosis, and excitotoxicity, leads to progressive brain damage. researchgate.net this compound has been shown to attenuate these secondary injury processes. researchgate.net It achieves this by inhibiting microglial activation, a key driver of post-traumatic inflammation. nih.govbohrium.com Furthermore, it has been observed to reduce neuronal apoptosis in the cerebral cortex following TBI, thereby preserving brain tissue and improving functional outcomes. nih.gov

Matrix metalloproteinase-9 (MMP-9) is also a critical mediator of secondary injury after TBI, contributing to cerebral edema and BBB breakdown. oamjms.euresearchgate.net Experimental studies in Wistar rats have demonstrated that TBI leads to a significant increase in serum MMP-9 levels. oamjms.euoamjms.eu Administration of this compound following the injury resulted in a statistically significant reduction in these elevated MMP-9 levels. oamjms.euresearchgate.netoamjms.eu This inhibitory effect on MMP-9 is considered a key mechanism through which this compound exerts its neuroprotective effects in TBI. oamjms.euresearchgate.net

Table 2: Effect of this compound on MMP-9 Levels in Traumatic Brain Injury Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Wistar Rat | Administration of minocycline following injury led to a significant reduction in MMP-9. | oamjms.eu |

| Wistar Rat | A statistically significant relationship was found between the administration of minocycline and the decrease in MMP-9 levels. | researchgate.netoamjms.eu |

Attenuation of Secondary Brain Injury

Neurodegenerative Disease Models

This compound has demonstrated significant potential in various experimental models of neurodegenerative diseases, including Parkinson's, Huntington's, Alzheimer's, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS). nih.govresearchgate.net Its neuroprotective effects are attributed to its ability to cross the blood-brain barrier effectively. nih.govresearchgate.net

Investigation of Neuroprotective Potential

Research has consistently shown that minocycline and its derivatives can confer neuroprotection in models of neurodegenerative disorders. nih.govnih.gov Studies have reported that minocycline exerts neuroprotective effects in experimental models of cerebral ischemia, traumatic brain injury, ALS, Parkinson's disease, and Huntington's disease. nih.gov The neuroprotective efficacy of minocycline has been demonstrated in a variety of animal models of acute neurological injury. researchgate.net In mouse models of Alzheimer's disease, minocycline treatment has been shown to improve behavioral performance. ahajournals.org It has also been shown to reduce disease progression, inhibit neuronal death, and increase the lifespan of rodents in models of various neurodegenerative and neurological disorders. nih.gov

The mechanisms underlying these neuroprotective effects are multifaceted. They include the inhibition of mitochondrial permeability-transition mediated cytochrome c release, which is a key step in the apoptotic cascade. nih.govtandfonline.com Furthermore, minocycline has been shown to inhibit the expression of caspase-1 and caspase-3, enzymes that play a crucial role in apoptosis and inflammation. nih.gov By stabilizing the mitochondrial membrane, minocycline can inhibit the release of cytochrome c, thereby preventing the activation of these caspases. tandfonline.com

Modulation of Neuroinflammation and Cellular Damage

A key aspect of this compound's therapeutic potential lies in its ability to modulate neuroinflammation, a common feature of many neurodegenerative diseases. nih.gov This includes the suppression of microglial activation, which is a hallmark of the inflammatory response in the central nervous system. nih.govnih.gov Minocycline has been shown to reduce the activation of microglia in various disease models. nih.gov

The anti-inflammatory effects of minocycline are also mediated by its ability to inhibit the production of pro-inflammatory mediators. nih.gov For instance, it can reduce the levels of cytokines and chemokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and CCL2 (MCP-1). nih.gov In a rat model of diabetic ketoacidosis, minocycline treatment reduced brain levels of multiple inflammatory mediators, including CXCL-1, TNFα, IFNγ, IL-2, IL-10, and IL-17A. bmj.com

Furthermore, minocycline can inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that can degrade the extracellular matrix and contribute to tissue damage. nih.govfrontiersin.org Specifically, minocycline has been shown to inhibit MMP-2 and MMP-9. ahajournals.orgoamjms.eu This inhibition of MMPs can help to mitigate blood-brain barrier disruption and reduce secondary injury. frontiersin.org

Neuropathic Pain Models

Preclinical studies have also explored the application of this compound in models of neuropathic pain, a debilitating chronic pain condition.

Glial Modulation for Pain Management

A significant focus of research in neuropathic pain is the role of glial cells, particularly microglia and astrocytes, in the initiation and maintenance of pain states. neuropathie.nuresearchgate.net Minocycline has been identified as a glial modulator, capable of inhibiting the activation of these cells. neuropathie.nuresearchgate.net By suppressing glial activation, minocycline can reduce the release of pro-inflammatory cytokines and other substances that facilitate pain transmission. iranianpainsociety.org

Studies have shown that minocycline can attenuate mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain. iranianpainsociety.orgnih.gov This effect is linked to the inhibition of microglial activation in the spinal cord. iranianpainsociety.org For example, in a rat model of chronic constriction injury, minocycline treatment was found to reduce thermal hyperalgesia and mechanical allodynia. iranianpainsociety.org Another study demonstrated that minocycline could prevent the development of mechanical allodynia in a spinal nerve ligation model. nih.gov

Anti-Viral Research

Recent research has expanded the potential applications of minocycline derivatives to include anti-viral activity.

SARS-CoV-2 Inhibition by 9-Aminominocycline (B1505792)

A significant development in this area is the identification of 9-aminominocycline (9-AMN) as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). pcom.eduresearchgate.net The PLpro enzyme is crucial for the replication of the SARS-CoV-2 virus. pcom.eduresearchgate.net

Studies have shown that 9-AMN can inhibit both the proteolytic and deubiquitinase activities of PLpro by over 90%, with IC50 values of 4.15µM and 4.55µM, respectively. pcom.edu Structural analysis has revealed that 9-AMN binds to the catalytic site of the PLpro enzyme, thereby disrupting its function. pcom.eduresearchgate.net Importantly, 9-AMN was found to be effective against both the Delta and Omicron variants of SARS-CoV-2, with EC50 values of 1.04 µM and 2.35 µM, respectively. researchgate.net Furthermore, synergistic effects were observed when 9-AMN was combined with other antiviral drugs like EIDD-1931 (an active form of molnupiravir) and nirmatrelvir (B3392351). researchgate.net

Targeting Papain-like Protease (PLpro) Activity

Key to the replication of SARS-CoV-2 are several enzymes, including the 3-chymotrypsin-like protease (3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.netpcom.edu While existing antiviral treatments target 3CLpro and RdRp, there is a notable absence of therapies directed at the PLpro enzyme, which is crucial for viral replication and the suppression of the host's antiviral immune response. nih.govresearchgate.netpcom.edu